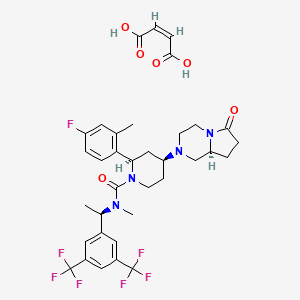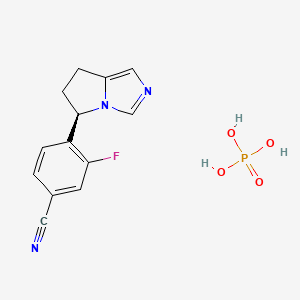
(S)-3-amino-3-(3-((R)-1-amino-2-hydroxyethyl)-1,2,4-oxadiazol-5-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-amino-3-(3-(®-1-amino-2-hydroxyethyl)-1,2,4-oxadiazol-5-yl)propanamide is a complex organic compound featuring both amide and oxadiazole functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-amino-3-(3-(®-1-amino-2-hydroxyethyl)-1,2,4-oxadiazol-5-yl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxadiazole ring, followed by the introduction of the amino and hydroxyethyl groups. The final step involves the formation of the amide bond.
Oxadiazole Ring Formation: This can be achieved through the cyclization of a suitable precursor such as a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of Amino and Hydroxyethyl Groups: This step may involve the use of protecting groups to ensure selective reactions. Common reagents include amino acids or their derivatives.
Amide Bond Formation: The final step involves coupling the oxadiazole derivative with an appropriate amine under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-amino-3-(3-(®-1-amino-2-hydroxyethyl)-1,2,4-oxadiazol-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or KMnO4.
Reduction: The oxadiazole ring can be reduced under hydrogenation conditions to yield a corresponding amine.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4, NaOCl
Reducing Agents: H2/Pd-C, LiAlH4
Coupling Reagents: EDCI, DCC
Major Products
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted amides or oxadiazoles
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, (S)-3-amino-3-(3-(®-1-amino-2-hydroxyethyl)-1,2,4-oxadiazol-5-yl)propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a potential candidate for enzyme inhibition studies and as a ligand in receptor binding assays.
Medicine
In medicinal chemistry, (S)-3-amino-3-(3-(®-1-amino-2-hydroxyethyl)-1,2,4-oxadiazol-5-yl)propanamide may be investigated for its potential therapeutic properties. It could serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its functional groups allow for modifications that can enhance material performance.
Mecanismo De Acción
The mechanism of action of (S)-3-amino-3-(3-(®-1-amino-2-hydroxyethyl)-1,2,4-oxadiazol-5-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyethyl groups can form hydrogen bonds with active site residues, while the oxadiazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
(S)-3-amino-3-(3-(1-amino-2-hydroxyethyl)-1,2,4-oxadiazol-5-yl)propanamide: Lacks the stereochemistry at the hydroxyethyl group.
3-amino-3-(3-(1-amino-2-hydroxyethyl)-1,2,4-oxadiazol-5-yl)propanamide: Lacks stereochemistry at both the amino and hydroxyethyl groups.
3-amino-3-(3-(1-aminoethyl)-1,2,4-oxadiazol-5-yl)propanamide: Lacks the hydroxy group.
Uniqueness
(S)-3-amino-3-(3-(®-1-amino-2-hydroxyethyl)-1,2,4-oxadiazol-5-yl)propanamide is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. The presence of both amino and hydroxyethyl groups provides multiple sites for chemical modifications, making it a versatile compound for various applications.
Propiedades
IUPAC Name |
(3S)-3-amino-3-[3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N5O3/c8-3(1-5(10)14)7-11-6(12-15-7)4(9)2-13/h3-4,13H,1-2,8-9H2,(H2,10,14)/t3-,4-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRIVGUQMYWVTC-IMJSIDKUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1=NC(=NO1)C(CO)N)N)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C1=NC(=NO1)[C@H](CO)N)N)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[4-[(Z)-[3-[(1-methylcyclohexyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenyl]-4-nitro-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B609785.png)





